

The Chemical and Biological Profile of Inuviscolide: A Technical Overview

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Compound of Interest

Compound Name: *Inuviscolide*

Cat. No.: *B1200487*

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Abstract

Inuviscolide is a naturally occurring sesquiterpene lactone primarily isolated from plants of the *Inula* genus, such as *Inula viscosa* and *Inula hupehensis*.^[1] This compound has garnered significant interest within the scientific community due to its pronounced anti-inflammatory and antineoplastic properties. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of **Inuviscolide**, with a focus on its potential as a therapeutic agent. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, the signaling pathway through which **Inuviscolide** exerts its anti-inflammatory effects is visualized.

Chemical Structure and Properties

Inuviscolide is classified as a sesquiterpenoid, a class of terpenes with a 15-carbon skeleton. Its complex polycyclic structure is fundamental to its biological activity.

Identifier	Value
IUPAC Name	(3aS,5aS,8R,8aR,9aR)-8-hydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one[1]
Molecular Formula	C ₁₅ H ₂₀ O ₃ [1]
Molecular Weight	248.32 g/mol [1]
CAS Number	63109-30-8
SMILES	C[C@]1(CC[C@H]2[C@H]1C[C@H]3--INVALID-LINK--OC(=O)C3=C)O
InChI	InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h10-13,17H,1-2,4-7H2,3H3/t10-,11-,12-,13+,15-/m1/s1[1]

Biological Activity and Quantitative Data

Inuviscolide has demonstrated significant potential in modulating inflammatory pathways and inhibiting cancer cell proliferation. Its primary activities include anti-inflammatory and antineoplastic effects.

Anti-inflammatory Activity

Inuviscolide's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory enzymes and reduce the secretion of inflammatory cytokines.

Table 1: In Vivo Anti-inflammatory Activity of **Inuviscolide**

Assay	Model	Endpoint	Result	Reference
Phospholipase A ₂ (PLA ₂) Induced Paw Edema	Mouse	50% Inhibitory Dose (ID ₅₀)	98 µmol/kg (s.c.)	[Hernández et al., 2001][2]
12-O-tetradecanoylphorbol-13-acetate (TPA) Induced Ear Edema	Mouse	50% Inhibitory Dose (ID ₅₀)	0.650 µmol/ear	[Hernández et al., 2001][2]

Table 2: In Vitro Anti-inflammatory Activity of **Inuviscolide**

Target	System	Endpoint	Result	Reference
Leukotriene B ₄ (LTB ₄) Generation	Rat Peritoneal Neutrophils	50% Inhibitory Concentration (IC ₅₀)	94 µM	[Hernández et al., 2001][2]

Modulation of Cytokine Secretion

Inuviscolide has been shown to significantly reduce the secretion of several pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).

Table 3: Effect of **Inuviscolide** on Cytokine Secretion in LPS/PMA-stimulated PBMCs

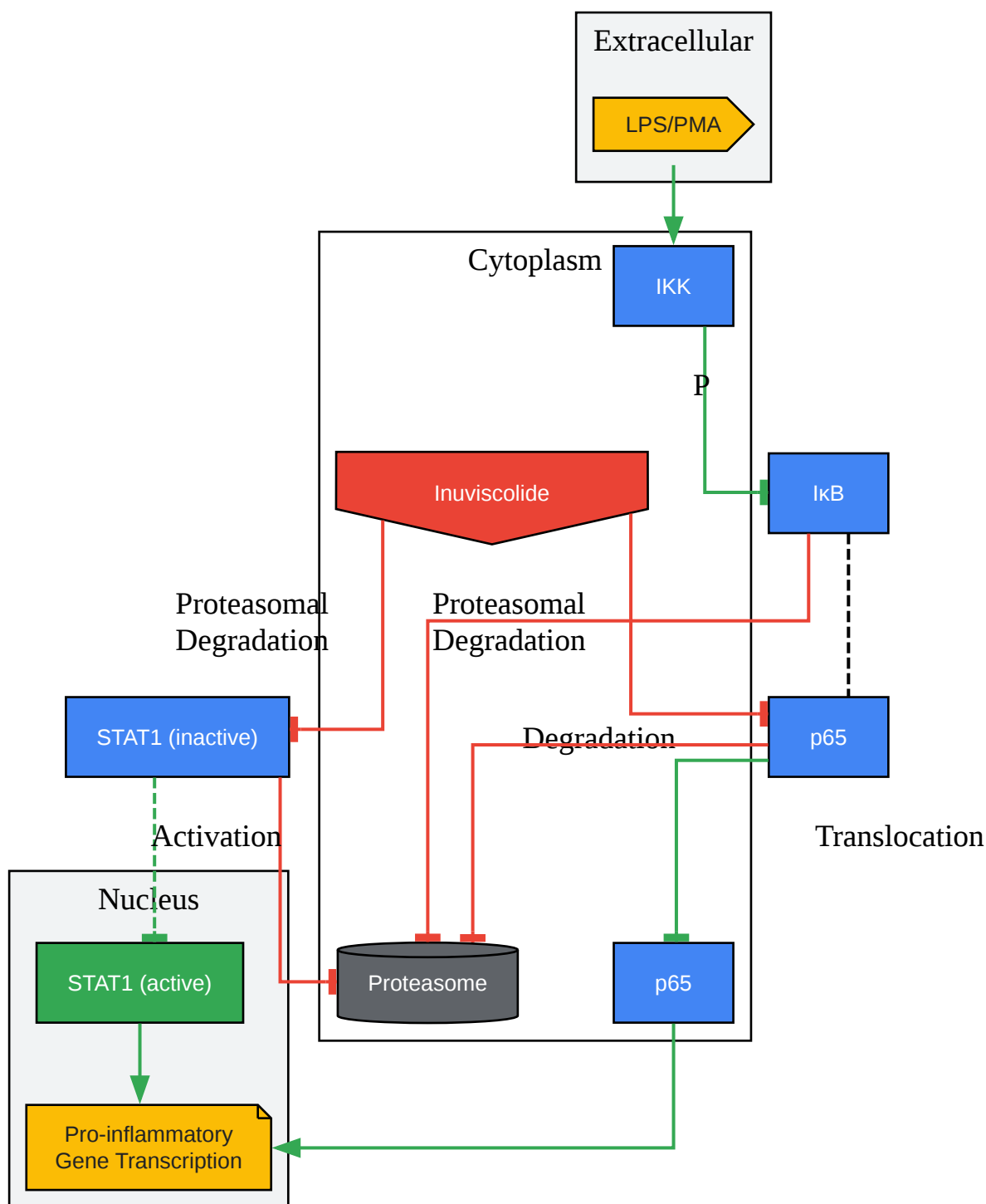
Cytokine	Endpoint	Result	Reference
Interleukin-1 β (IL-1 β)	50% Effective Concentration (EC ₅₀)	< 0.9 μ M	[Abrham et al., 2010] [3]
Interleukin-2 (IL-2)	50% Effective Concentration (EC ₅₀)	~ 0.9 μ M	[Abrham et al., 2010] [3]
Interferon- γ (IFN γ)	50% Effective Concentration (EC ₅₀)	> 1.8 μ M	[Abrham et al., 2010] [3]
IL-1 β	Maximal Reduction	67-72%	[Abrham et al., 2010] [4]
IL-2	Maximal Reduction	82-84%	[Abrham et al., 2010] [4]
IFN γ	Maximal Reduction	38-45%	[Abrham et al., 2010] [4]

Antineoplastic Activity

Inuviscolide, along with the related compound Tomentosin, has been observed to reduce cell viability in human melanoma cell lines. This is achieved by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[5] The pro-apoptotic mechanism is associated with a decrease in the p65/RelA subunit of NF- κ B.[5]

Mechanism of Action: Signaling Pathway

The anti-inflammatory effects of **Inuviscolide** are significantly mediated through the downregulation of the NF- κ B and STAT1 signaling pathways. In stimulated immune cells, **Inuviscolide** leads to a reduction in the protein levels of the p65/RelA subunit of NF- κ B and STAT1. This is achieved through enhanced proteasomal degradation of these transcription factors.[4][6] The degradation of p65 and STAT1 prevents their translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokine genes.



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Caption: **Inuviscolide's** anti-inflammatory mechanism via NF-κB and STAT1 pathway inhibition.

Experimental Protocols

The following sections summarize the key experimental methodologies used to characterize the biological activities of **Inuviscolide**.

Isolation of Inuviscolide from *Inula viscosa*

While a definitive, universally cited protocol for the isolation of **Inuviscolide** is not available, the general procedure involves solvent extraction followed by chromatographic purification.

- Plant Material: Aerial parts of *Inula viscosa* are collected, dried, and ground.
- Extraction: The ground plant material is subjected to extraction with an organic solvent, typically dichloromethane or ethanol.
- Purification: The crude extract is then fractionated using column chromatography over silica gel. Further purification is achieved through techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to yield pure **Inuviscolide**.

In Vivo Anti-inflammatory Assays (Hernández et al., 2001)

- TPA-Induced Mouse Ear Edema:
 - Swiss female mice are used.
 - **Inuviscolide** is applied topically to the ears of the mice.
 - After a set period, inflammation is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).
 - Ear thickness is measured at various time points after TPA application to quantify the edema.
 - The inhibitory dose (ID₅₀) is calculated based on the reduction in ear swelling compared to control animals.[\[2\]](#)
- Phospholipase A₂ (PLA₂) Induced Mouse Paw Edema:
 - **Inuviscolide** is administered to mice via subcutaneous or intraperitoneal injection.

- Inflammation is induced by injecting PLA₂ into the mouse paw.
- Paw volume is measured at different time intervals to assess the extent of edema.
- The ID₅₀ is determined by the dose of **Inuviscolide** that causes a 50% reduction in paw edema.[\[2\]](#)

Cytokine Secretion Assay (Abrham et al., 2010)

- Cell Preparation:
 - Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human blood donors using Histopaque-1077 gradient centrifugation.
 - The isolated PBMCs are washed and suspended in RPMI-1640 medium.
- Cell Stimulation and Treatment:
 - PBMCs are cultured and stimulated with either lipopolysaccharide (LPS; 20 ng/ml) to induce IL-1 β and IFN γ , or with phorbol myristate acetate (PMA; 1 μ g/ml) and ionomycin (0.5 μ g/ml) to induce IL-2.[\[4\]](#)
 - Immediately after stimulation, **Inuviscolide** is added to the cell cultures at various concentrations (e.g., 0.9 μ M and 1.8 μ M).
 - The cells are incubated for 24 hours.[\[4\]](#)
- Cytokine Quantification:
 - After incubation, the cell culture supernatants are collected by centrifugation.
 - The concentration of secreted cytokines (IL-1 β , IL-2, IFN γ) in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA).[\[4\]](#)

Western Blot for NF- κ B and STAT1

- Protein Extraction:
 - PBMCs are treated as described in the cytokine secretion assay.

- After incubation, cells are lysed to extract total cellular proteins.
- SDS-PAGE and Protein Transfer:
 - Protein samples are separated based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with primary antibodies specific for the target proteins (p65/RelA, STAT1, and a loading control like actin).
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to determine the relative protein levels.

Conclusion and Future Directions

Inuviscolide is a promising natural product with well-documented anti-inflammatory and potential antineoplastic activities. Its mechanism of action, involving the targeted degradation of key inflammatory transcription factors NF- κ B p65 and STAT1, presents a compelling case for its further investigation as a therapeutic lead compound. Future research should focus on a number of key areas:

- **Total Synthesis:** The development of a scalable and efficient total synthesis route for **Inuviscolide** and its analogues is crucial for enabling extensive preclinical and clinical studies.
- **Pharmacokinetics and Bioavailability:** In-depth studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of **Inuviscolide** to optimize its delivery and efficacy.

- In Vivo Efficacy: Further in vivo studies in relevant animal models of inflammatory diseases and cancer are necessary to validate the therapeutic potential of **Inuviscolide**.
- Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of **Inuviscolide** analogues will help to identify the key structural features responsible for its activity and may lead to the development of more potent and selective derivatives.

In summary, **Inuviscolide** represents a valuable scaffold for the development of novel therapeutics, and continued research into its chemical and biological properties is highly warranted.

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